N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

PHOSPHO1 inhibition IC50 benzoisothiazolone

N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 886904-18-3, PubChem CID is a synthetic small molecule belonging to the benzothiazole‑benzamide chemotype. The compound is annotated in MeSH as the molecular probe ML086 and is characterized as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1 (phosphoethanolamine/phosphocholine phosphatase).

Molecular Formula C21H17N3O2S
Molecular Weight 375.45
CAS No. 886904-18-3
Cat. No. B2899850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
CAS886904-18-3
Molecular FormulaC21H17N3O2S
Molecular Weight375.45
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17N3O2S/c1-26-18-11-4-2-9-16(18)20(25)24(14-15-8-6-7-13-22-15)21-23-17-10-3-5-12-19(17)27-21/h2-13H,14H2,1H3
InChIKeyIUSAPFJFGSQERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide (886904-18-3): Core Identity and Pharmacological Class


N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 886904-18-3, PubChem CID 18576677) is a synthetic small molecule belonging to the benzothiazole‑benzamide chemotype [1]. The compound is annotated in MeSH as the molecular probe ML086 and is characterized as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1 (phosphoethanolamine/phosphocholine phosphatase) [2]. Its structure combines a benzothiazole core, a 2‑methoxybenzoyl moiety, and a pyridin‑2‑ylmethyl substituent on the amide nitrogen, resulting in a molecular weight of 375.4 g/mol, an XLogP3 of 4.2, and zero hydrogen‑bond donors [1]. PHOSPHO1 is a soluble phosphatase that generates inorganic phosphate inside matrix vesicles to drive skeletal mineralization; aberrant PHOSPHO1 activity is linked to vascular calcification, osteoarthritis, and other mineralization disorders [3]. Consequently, selective PHOSPHO1 inhibitors are sought as chemical probes and potential therapeutic leads for pathological calcification.

Why N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide (886904-18-3) Cannot Be Replaced by Generic Benzoisothiazolone or Benzothiazole Analogs


Within the benzoisothiazolone/benzothiazole amide series, extremely small structural perturbations cause profound shifts in both target potency and off‑target activity. For instance, the unsubstituted lead compound 2a inhibits PHOSPHO1 with an IC₅₀ of 0.94 µM but also hits the related phosphatase PMI at 6.4 µM, while the dimethyl amide derivative (the probe ML086/2q) achieves an IC₅₀ of 0.14 µM against PHOSPHO1 and shows no detectable inhibition of PMI or PMM2 (IC₅₀ >50 µM) [1]. Even closely related analogs such as the benzylamide 2r (IC₅₀ 2.3 µM at PHOSPHO1, 2.3 µM at PMI) lose the selectivity that defines the value of the probe [1]. Furthermore, ADME parameters—aqueous solubility, PAMPA permeability, plasma protein binding, and microsomal stability—vary dramatically across the series, meaning that in‑class substitution without direct comparative data carries a high risk of selecting a compound with unsuitable pharmacokinetic or selectivity properties for in‑vitro or in‑vivo studies [1].

N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide (886904-18-3): Head‑to‑Head Quantitative Differentiation Evidence


Target Potency: PHOSPHO1 Inhibition IC₅₀ Comparison with Lead Compound 2a

In a 10‑point dose‑response fluorescence‑based PHOSPHO1 assay, the dimethyl amide analogue (designated 2q, the probe corresponding to N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide as annotated in MeSH as ML086) inhibited PHOSPHO1 with an IC₅₀ of 0.14 µM (140 nM), a 6.7‑fold improvement in potency over the unsubstituted screening hit 2a (IC₅₀ = 0.94 µM) [1]. Both compounds were tested in duplicate under identical assay conditions [1]. The quantified difference represents a clear potency advantage for the probe compound when PHOSPHO1 inhibition is the primary biological readout.

PHOSPHO1 inhibition IC50 benzoisothiazolone

Selectivity Against Related Phosphatases PMI and PMM2: Window Over Comparator 2r

The probe compound (2q) displayed no measurable inhibition of the related phosphatases PMI or PMM2 (IC₅₀ >50 µM for both), yielding a selectivity index of >357‑fold for PHOSPHO1 over these counter‑targets [1]. In contrast, the benzylamide analog 2r, despite sub‑micromolar PHOSPHO1 potency (IC₅₀ = 2.3 µM), inhibited PMI with an IC₅₀ of 2.3 µM and PMM2 with an IC₅₀ of 18 µM, indicating essentially no selectivity [1]. This stark difference arises solely from the replacement of the dimethyl amide group with a benzylamide, underscoring the critical nature of the specific substituent pattern.

selectivity PMI PMM2 PHOSPHO1

Broad Counter‑Target Selectivity Panel: TNAP, NPP‑1, PMI, PMM2

The probe (2q) was further profiled against tissue‑nonspecific alkaline phosphatase (TNAP) and ectonucleotide pyrophosphatase/phosphodiesterase‑1 (NPP‑1), two enzymes that co‑localize with PHOSPHO1 in matrix vesicles and whose inhibition would compromise data interpretation. 2q exhibited no significant activity against TNAP or NPP‑1 (IC₅₀ values >30 µM in both cases), and combined with the PMI/PMM2 data yielded a minimum selectivity of 170‑fold for PHOSPHO1 over all four counter‑targets [1]. Although the paper does not provide full counter‑target data for every comparator, the unsubstituted lead 2a and other early analogues (e.g., 2b, 2k, 2o, 2r) consistently showed sub‑micromolar to low‑micromolar activity against PMI and/or PMM2, making 2q the only compound in the series with clean selectivity across the entire panel [1].

counter‑target selectivity TNAP NPP-1 PHOSPHO1

In‑Vitro ADME Profile: Comparative Solubility, Permeability, and Metabolic Stability

Among the four PHOSPHO1 inhibitors comprehensively profiled in in‑vitro ADME assays (2n, 2o, 2q, 2s), 2q displayed a balanced drug‑like profile: aqueous solubility >30 µg/mL, PAMPA permeability >30 ×10⁻⁶ cm/s, plasma protein binding of approximately 94‑97% (human), and hepatic microsomal stability of 77‑100% remaining after 30 min across species (human, mouse, rat) [1]. Crucially, 2q exhibited no significant cytotoxicity. In contrast, the sulfonamide analogue 2s showed substantially lower permeability (11.4‑32.3 ×10⁻⁶ cm/s) and variable microsomal stability (40‑100%), making it less suitable for systemic in‑vivo applications [1]. While the data are extracted from the same study, these ADME comparisons are cross‑compound within the same experimental platform.

ADME PAMPA microsomal stability solubility

N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide (886904-18-3): Highest‑Confidence Application Scenarios


Ex‑Vivo and In‑Vitro Dissection of PHOSPHO1‑Dependent Mineralization in Matrix Vesicle Preparations

The compound’s combination of sub‑micromolar PHOSPHO1 potency (IC₅₀ = 0.14 µM) and >170‑fold selectivity over the co‑localized phosphatases TNAP, NPP‑1, PMI, and PMM2 makes it the reagent of choice for experiments that aim to isolate the contribution of PHOSPHO1 to phosphate generation inside matrix vesicles [1]. Because TNAP and NPP‑1 cooperate with PHOSPHO1 to regulate the Pi/PPi ratio, selective inhibition of PHOSPHO1 is essential to avoid ambiguous results when studying hydroxyapatite nucleation or vascular calcification mechanisms.

In‑Vivo Proof‑of‑Concept Studies in Soft‑Tissue Ossification or Vascular Calcification Models

The favorable in‑vitro ADME profile—high solubility, good PAMPA permeability, high plasma protein binding, and consistent microsomal stability across human, mouse, and rat liver microsomes [1]—supports the use of the compound in rodent models of pathological calcification. Researchers investigating generalized arterial calcification of infancy (GACI), ankylosing spondylitis, or osteoarthritis may prioritize this compound based on its demonstrated drug‑like properties and the absence of detectable cytotoxicity.

Chemical Biology Probe for PHOSPHO1 Target Validation and High‑Content Screening

As an MLPCN‑designated probe (ML086), the compound has been validated in multiple orthogonal assays through the NIH Molecular Libraries Program [1]. Its clean selectivity profile and established activity in PubChem bioassays (AID 1565, 1666, 1028) make it a reliable positive control for high‑throughput screens seeking novel PHOSPHO1 modulators and for target‑engagement studies using cellular thermal shift assays or activity‑based protein profiling.

Benchmark Molecule for Structure‑Activity Relationship (SAR) Expansion of Benzothiazole‑Based Phosphatase Inhibitors

The steep SAR around the dimethyl amide moiety—where switching to a benzylamide (2r) abolishes selectivity—demonstrates that the compound sits at a unique local maximum in the activity‑selectivity landscape [1]. Medicinal chemistry groups aiming to develop next‑generation PHOSPHO1 inhibitors with improved pharmacokinetics can use this compound as a reference standard for biochemical potency, selectivity, and ADME benchmarking.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.